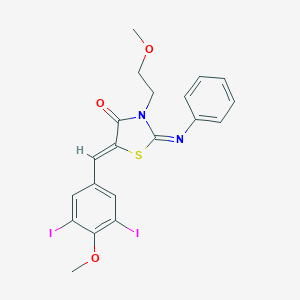![molecular formula C30H25N3O3S B306499 3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B306499.png)
3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and its ability to interact with biological systems, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound may interact with biological systems through the inhibition of certain enzymes and the modulation of various signaling pathways. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one can have various biochemical and physiological effects. In particular, this compound has been found to have potential anti-cancer and anti-inflammatory properties, as well as the ability to modulate certain signaling pathways in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one in lab experiments is its unique chemical structure, which allows it to interact with biological systems in a specific way. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on 3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one. One potential direction is to further explore its potential anti-cancer and anti-inflammatory properties, with the goal of developing new treatments for these diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as catalysis.
Métodos De Síntesis
The synthesis of 3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the one-pot reaction, which involves the condensation of various reagents in a single reaction vessel. This method has been found to be efficient and effective in producing high yields of the compound.
Aplicaciones Científicas De Investigación
3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicine, where it has been found to have potential anti-cancer and anti-inflammatory properties. Additionally, this compound has also been studied for its potential use as a catalyst in chemical reactions.
Propiedades
Nombre del producto |
3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-[4-(2-propynyloxy)benzylidene]-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C30H25N3O3S |
Peso molecular |
507.6 g/mol |
Nombre IUPAC |
(5Z)-3-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)imino-5-[(4-prop-2-ynoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H25N3O3S/c1-3-18-36-25-12-8-21(9-13-25)19-28-29(34)33(17-16-22-20-31-27-7-5-4-6-26(22)27)30(37-28)32-23-10-14-24(35-2)15-11-23/h1,4-15,19-20,31H,16-18H2,2H3/b28-19-,32-30? |
Clave InChI |
NDBLHEAHVXHPMW-DGIPJLOQSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)OCC#C)/S2)CCC4=CNC5=CC=CC=C54 |
SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OCC#C)S2)CCC4=CNC5=CC=CC=C54 |
SMILES canónico |
COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OCC#C)S2)CCC4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[3-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B306416.png)
![2-[5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306417.png)
![2-{5-[4-(benzyloxy)-3-ethoxy-5-iodobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306419.png)
![3-[[4-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B306420.png)
![2-[5-(2-bromo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306423.png)
![2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306425.png)
![5-[4-(Benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306427.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306430.png)
![N-(4-fluorophenyl)-2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B306431.png)
![2-[5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306432.png)
![Methyl 4-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-3-methylbenzoate](/img/structure/B306433.png)
![Methyl 4-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B306434.png)
![4-[(2-Iodo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B306435.png)
